1-[(E)-phenyldiazenyl]-1-(trimorpholin-4-yl-lambda~5~-phosphanylidene)propan-2-one
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Overview
Description
1-[(E)-phenyldiazenyl]-1-(trimorpholin-4-yl-lambda~5~-phosphanylidene)propan-2-one is a complex organic compound with a unique structure that includes a phenyldiazenyl group and a trimorpholin-4-yl-lambda~5~-phosphanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-phenyldiazenyl]-1-(trimorpholin-4-yl-lambda~5~-phosphanylidene)propan-2-one typically involves multiple steps. One common method includes the reaction of phenyldiazenyl chloride with trimorpholin-4-yl-lambda~5~-phosphanylidene propan-2-one under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-phenyldiazenyl]-1-(trimorpholin-4-yl-lambda~5~-phosphanylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[(E)-phenyldiazenyl]-1-(trimorpholin-4-yl-lambda~5~-phosphanylidene)propan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(E)-phenyldiazenyl]-1-(trimorpholin-4-yl-lambda~5~-phosphanylidene)propan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl (triphenylphosphoranylidene)acetate: A related compound used in similar synthetic applications.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: Another compound with similar structural features and applications.
Uniqueness
1-[(E)-phenyldiazenyl]-1-(trimorpholin-4-yl-lambda~5~-phosphanylidene)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H32N5O4P |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-phenyldiazenyl-1-(trimorpholin-4-yl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C21H32N5O4P/c1-19(27)21(23-22-20-5-3-2-4-6-20)31(24-7-13-28-14-8-24,25-9-15-29-16-10-25)26-11-17-30-18-12-26/h2-6H,7-18H2,1H3 |
InChI Key |
SDKIUEKSPXAEFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=P(N1CCOCC1)(N2CCOCC2)N3CCOCC3)N=NC4=CC=CC=C4 |
Origin of Product |
United States |
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